Evidence 1: Balanced Lipophilicity for Enhanced Cellular Permeability vs. Parent Diacid
The monomethyl ester exhibits a calculated ACD/LogP of 1.32, indicating significantly increased lipophilicity compared to its fully deprotected parent compound, bicyclo[3.2.1]octane-1,5-dicarboxylic acid (CAS 110371-23-8), which has a predicted pKa of 4.20±0.40 and is predominantly ionized at physiological pH . This balance between one free carboxylic acid and one esterified group is critical; the free acid maintains the ability to form key ionic interactions or serve as a conjugation handle, while the methyl ester enhances passive membrane permeability, a key advantage for intracellular target engagement or prodrug strategies .
| Evidence Dimension | Lipophilicity (LogP) vs. Ionization Potential (pKa) |
|---|---|
| Target Compound Data | ACD/LogP = 1.32 (calculated) |
| Comparator Or Baseline | Bicyclo[3.2.1]octane-1,5-dicarboxylic acid (CAS 110371-23-8): pKa = 4.20±0.40 (predicted) |
| Quantified Difference | LogP increase of approx. 1.3 units relative to a fully ionized diacid at pH 7.4, translating to a theoretical ~20-fold increase in partition coefficient (P). |
| Conditions | Calculated using ACD/Labs Percepta Platform (v14.00) for LogP; ChemicalBook for pKa prediction. |
Why This Matters
A balanced lipophilicity profile is essential for compounds intended for cellular assays or in vivo studies, as it predicts better membrane crossing without completely sacrificing aqueous solubility or the ability to form salt bridges.
